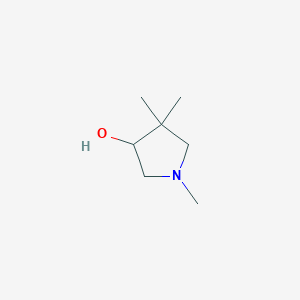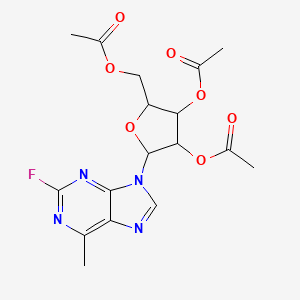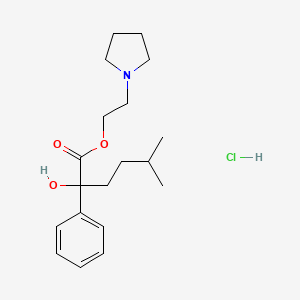
2-Pyrrolidin-1-ylethyl 2-hydroxy-5-methyl-2-phenylhexanoate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidin-1-ylethyl 2-hydroxy-5-methyl-2-phenylhexanoate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, a hydroxy group, and a phenyl group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-1-ylethyl 2-hydroxy-5-methyl-2-phenylhexanoate;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-5-methyl-2-phenylhexanoic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrrolidin-1-ylethyl 2-hydroxy-5-methyl-2-phenylhexanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
2-Pyrrolidin-1-ylethyl 2-hydroxy-5-methyl-2-phenylhexanoate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidin-1-ylethyl 2-hydroxy-5-methyl-2-phenylhexanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyrrolidinone, 1-methyl-: A related compound with a similar pyrrolidine ring structure.
Pyrrolidine-2-one: Another compound with a pyrrolidine ring, used in various chemical and pharmaceutical applications.
Uniqueness
2-Pyrrolidin-1-ylethyl 2-hydroxy-5-methyl-2-phenylhexanoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
3026-46-8 |
|---|---|
Formule moléculaire |
C19H30ClNO3 |
Poids moléculaire |
355.9 g/mol |
Nom IUPAC |
2-pyrrolidin-1-ylethyl 2-hydroxy-5-methyl-2-phenylhexanoate;hydrochloride |
InChI |
InChI=1S/C19H29NO3.ClH/c1-16(2)10-11-19(22,17-8-4-3-5-9-17)18(21)23-15-14-20-12-6-7-13-20;/h3-5,8-9,16,22H,6-7,10-15H2,1-2H3;1H |
Clé InChI |
VSRKGSPAZWOWCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCC(C1=CC=CC=C1)(C(=O)OCCN2CCCC2)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 4-[(1E)-2-(4-chlorophenyl)ethenyl]-](/img/structure/B14004680.png)
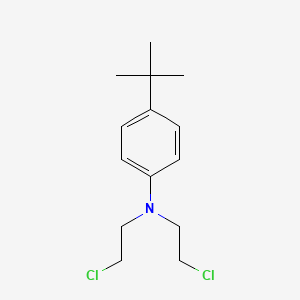

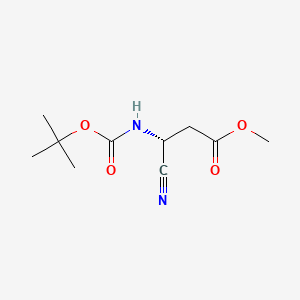
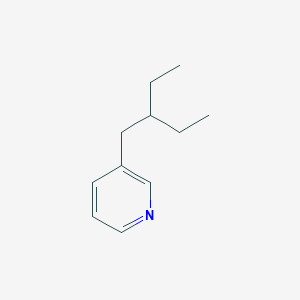
![2-(6-Chloro-4-methylsulfanylimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14004710.png)

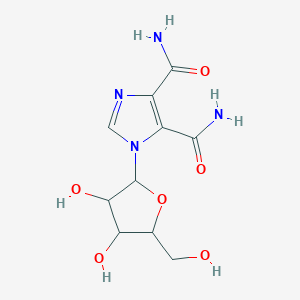
![3-Hydroxy-2-[(3-phenyl-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoic acid](/img/structure/B14004717.png)
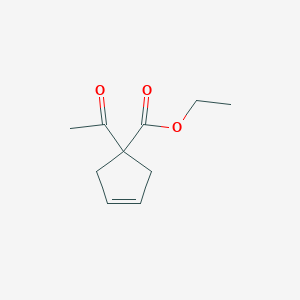
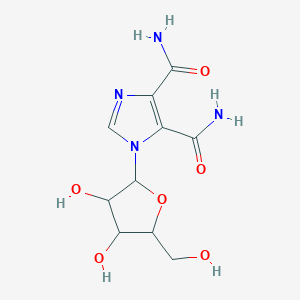
![1,3-difluoro-5-[2-fluoro-4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14004727.png)
